molecular formula C21H16N2O3S2 B3008609 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896343-90-1

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Cat. No. B3008609
CAS RN: 896343-90-1
M. Wt: 408.49
InChI Key: MVUXKZLWKHOUFS-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole . Benzothiazole is a heterocyclic compound that is widely researched due to its unique photometric properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized via palladium-catalyzed Heck coupling reaction . The synthesis of C2-substituted benzothiazoles has received much attention .


Molecular Structure Analysis

Benzothiazole derivatives have been studied for their molecular structures . The degree of charge transfer gradually increased with an increase in solvent polarity .


Chemical Reactions Analysis

Benzothiazole derivatives have been used in the synthesis of various compounds . They are highly reactive molecules and extensively employed as reactants or reaction intermediates .


Physical And Chemical Properties Analysis

Benzothiazole derivatives have unique photophysical properties . They show strong fluorescence phenomena, mainly due to the formation of hydrogen bonds .

Future Directions

Benzothiazole derivatives have potential applications in the field of optoelectronics and analytical tools . Their unique properties make them key materials for future research .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUXKZLWKHOUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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